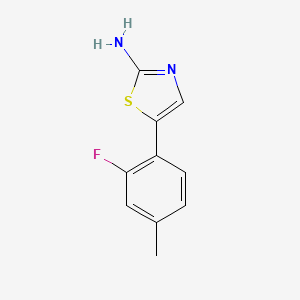
5-(2-Fluoro-4-methylphenyl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluoro-4-methylphenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 2-fluoro-4-methylphenyl group. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the fluoro and methyl groups on the phenyl ring can significantly influence the compound’s chemical and biological behavior.
準備方法
The synthesis of 5-(2-Fluoro-4-methylphenyl)thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole derivative using an oxidizing agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
5-(2-Fluoro-4-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the fluoro group.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The biological activity of 5-(2-Fluoro-4-methylphenyl)thiazol-2-amine is attributed to its ability to interact with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and cancer . The exact mechanism of action can vary depending on the specific biological context and target.
類似化合物との比較
5-(2-Fluoro-4-methylphenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:
5-(2-Chloro-4-methylphenyl)thiazol-2-amine: Similar structure but with a chlorine substituent instead of fluorine, which can affect its reactivity and biological activity.
5-(2-Methoxy-4-methylphenyl)thiazol-2-amine: Contains a methoxy group, which can influence its solubility and interaction with biological targets.
5-(2-Bromo-4-methylphenyl)thiazol-2-amine:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of substituent effects on the thiazole ring.
特性
分子式 |
C10H9FN2S |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
5-(2-fluoro-4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9FN2S/c1-6-2-3-7(8(11)4-6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |
InChIキー |
NMCCMPQKZVXLPM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=CN=C(S2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



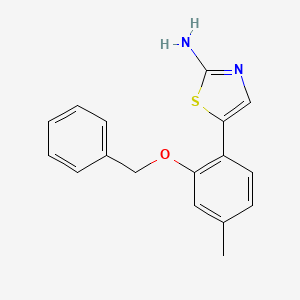
![5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid](/img/structure/B14759327.png)


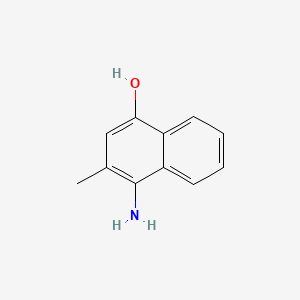
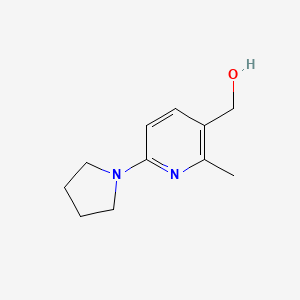


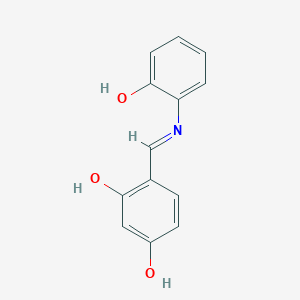
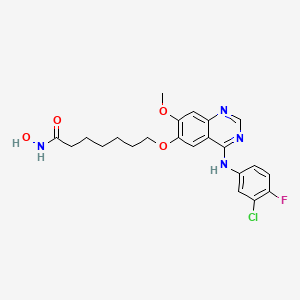

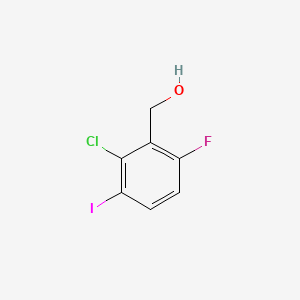
![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)
